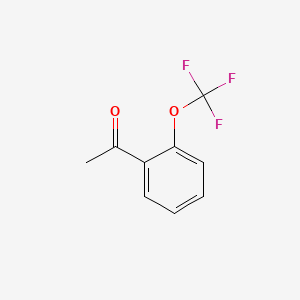

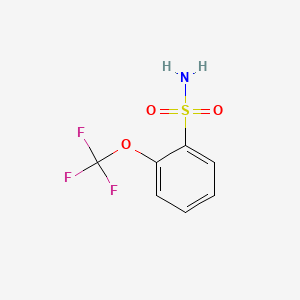

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate is a compound that is structurally related to a class of molecules that have been synthesized for their potential antimicrobial activities. These compounds often contain a piperazine ring, which is a common feature in many pharmacologically active molecules. The benzylpiperazine moiety, in particular, is a significant structural component that can contribute to the biological activity of these compounds.

Synthesis Analysis

The synthesis of related compounds, such as the series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, involves reductive amination reactions. These reactions typically use sodium cyanoborohydride in methanol as a reducing agent to introduce the benzylpiperazine moiety into the molecule . The synthesis process is followed by purification and characterization using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectroscopy, to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

Although the specific molecular structure of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate is not detailed in the provided papers, the structural analysis of related compounds, such as 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been conducted using X-ray crystallography . This analysis helps establish the conformation of the molecule and confirms the predicted structure from chemical and spectral analysis. The bond lengths and angles are typically compared with mean values reported for analogous compounds, and the geometry of the piperazine ring is examined for any significant distortions .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Ethyl 3-(4-benzylpiperazin-1-yl)propanoate. However, compounds with benzylpiperazine structures are often involved in reactions that contribute to their antimicrobial activity. These reactions may include interactions with bacterial or fungal proteins, which can be studied using molecular docking techniques to predict the inhibitory potency of the derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate are not explicitly mentioned in the provided papers. However, similar compounds are characterized by their spectroscopic data, which provide insights into their purity and structural integrity. The antimicrobial activity of these compounds is typically assessed through in vitro screening, comparing their efficacy to standard antibacterial and antifungal agents . The solubility, stability, and reactivity of these compounds can also be inferred from their structural analogs and are important factors in their potential as therapeutic agents.

Propiedades

IUPAC Name |

ethyl 3-(4-benzylpiperazin-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-20-16(19)8-9-17-10-12-18(13-11-17)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOVOGRQHDNEKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378879 |

Source

|

| Record name | Ethyl 3-(4-benzylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate | |

CAS RN |

646456-04-4 |

Source

|

| Record name | Ethyl 3-(4-benzylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.